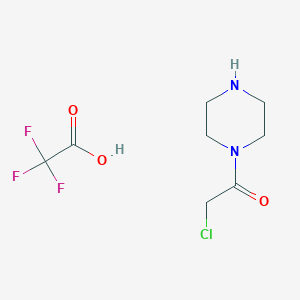
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound with a wide range of applications. It is also known as 1-(PIPERAZIN-1-YL)ETHAN-1-ONE . The compound is a part of the Aromatic Heterocycles and Carboxylic Acids categories .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid include a molecular weight of 162.62 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass is 162.0559907 g/mol and its Monoisotopic Mass is also 162.0559907 g/mol . The Topological Polar Surface Area of the compound is 32.3 Ų . The compound has a Heavy Atom Count of 10 . The compound has a Formal Charge of 0 . The Complexity of the compound is 123 .Applications De Recherche Scientifique
Cancer Research
Compounds with a piperazine moiety have been studied for their potential in cancer treatment. For example, certain derivatives have shown to cause loss of cell viability in human breast cancer cells, which could be comparable to known cancer treatments like Olaparib .
Antifungal Activity
Some piperazine derivatives have been investigated for their antifungal properties. Although not all compounds show activity against all strains, certain derivatives display fungicidal activity against specific strains of Candida .
Synthesis of Novel Derivatives
Piperazine compounds are often used as building blocks for synthesizing novel derivatives with potential therapeutic applications. These derivatives are characterized using various spectroscopic techniques to confirm their structure .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDVENJPPEKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

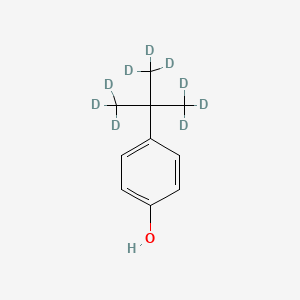


![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
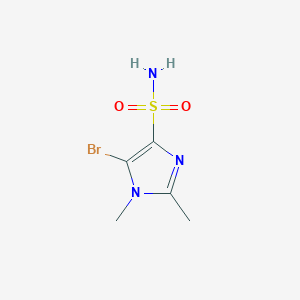
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
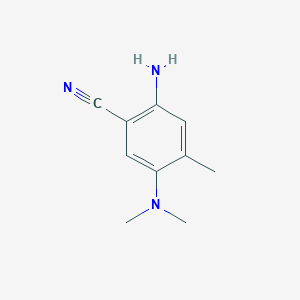
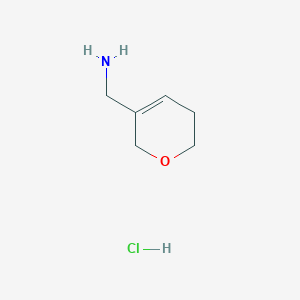
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B1382441.png)
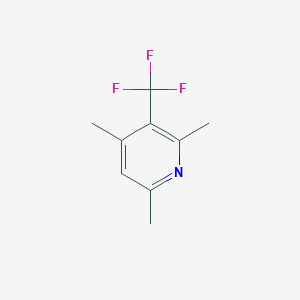
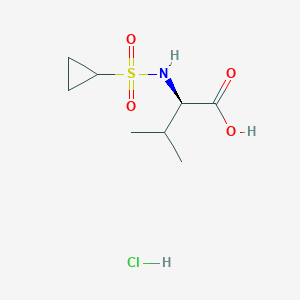


![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)